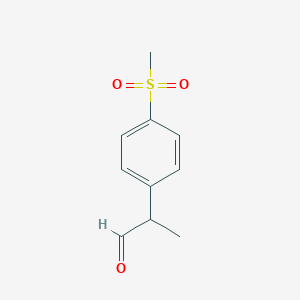
2-(4-Methanesulfonylphenyl)propanal
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Methanesulfonylphenyl)propanal is an organic compound with the molecular formula C₁₀H₁₂O₃S and a molecular weight of 212.27 g/mol . This compound is characterized by the presence of a methanesulfonyl group attached to a phenyl ring, which is further connected to a propanal group. It is primarily used in research and industrial applications due to its unique chemical properties.
作用机制
Mode of Action
It’s known that similar compounds can undergo addition-elimination reactions . In these reactions, a molecule adds to the compound and then a different molecule is eliminated. This can result in changes to the compound’s structure and its interaction with its targets.
Biochemical Pathways
For instance, they can participate in reactions at the benzylic position, which typically involve resonance-stabilized carbocations .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-(4-Methanesulfonylphenyl)propanal . Factors such as temperature, pH, and the presence of other molecules can affect how the compound interacts with its targets and how it is metabolized in the body.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Methanesulfonylphenyl)propanal typically involves the reaction of 4-methanesulfonylbenzaldehyde with a suitable alkylating agent under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography .
化学反应分析
Types of Reactions: 2-(4-Methanesulfonylphenyl)propanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methanesulfonyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products:
Oxidation: 2-(4-Methanesulfonylphenyl)propanoic acid.
Reduction: 2-(4-Methanesulfonylphenyl)propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2-(4-Methanesulfonylphenyl)propanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
相似化合物的比较
4-Methanesulfonylbenzaldehyde: Similar structure but lacks the propanal group.
2-(4-Methylsulfonylphenyl)ethanol: Similar structure but contains an alcohol group instead of an aldehyde group.
Uniqueness: 2-(4-Methanesulfonylphenyl)propanal is unique due to the presence of both the methanesulfonyl and propanal groups, which confer distinct chemical reactivity and potential biological activity compared to its analogs .
属性
IUPAC Name |
2-(4-methylsulfonylphenyl)propanal |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3S/c1-8(7-11)9-3-5-10(6-4-9)14(2,12)13/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFSSQBUOSYCCOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=O)C1=CC=C(C=C1)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














